6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a compound that features both imidazole and triazine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the triazine ring is a six-membered ring with three nitrogen atoms. The combination of these rings in a single molecule provides unique properties that can be exploited in various scientific and industrial applications.
Preparation Methods
The synthesis of 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves several steps. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia . Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines . Industrial production methods often involve the use of high temperatures and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or triazine rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including bacterial infections and cancer . In industry, it is used in the production of dyes, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, which can inhibit the activity of metalloenzymes . The triazine ring can interact with nucleic acids, leading to the disruption of DNA and RNA synthesis . These interactions can result in the inhibition of cell growth and proliferation, making this compound a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds to 6-[2-(2,4-Dimethyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine include other imidazole and triazine derivatives. For example, metronidazole and tinidazole are imidazole derivatives used as antimicrobial agents . Atrazine and simazine are triazine derivatives used as herbicides . The unique combination of imidazole and triazine rings in this compound provides distinct properties that are not found in other similar compounds .
Properties
CAS No. |
39102-37-9 |
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Molecular Formula |
C10H15N7 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
6-[2-(2,4-dimethylimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H15N7/c1-6-5-17(7(2)13-6)4-3-8-14-9(11)16-10(12)15-8/h5H,3-4H2,1-2H3,(H4,11,12,14,15,16) |
InChI Key |
NHANUEMZKFWPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
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